molecular formula C8H6LiN B14721539 Lithium, (cyanophenylmethyl)- CAS No. 6393-50-6

Lithium, (cyanophenylmethyl)-

Cat. No.: B14721539
CAS No.: 6393-50-6
M. Wt: 123.1 g/mol
InChI Key: SOIITMWYFLHDPF-UHFFFAOYSA-N
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Description

Lithium, (cyanophenylmethyl)- is an organolithium compound characterized by a cyanophenylmethyl group bound to a lithium ion. Organolithium compounds are widely used in organic synthesis as strong bases or nucleophiles, and the inclusion of a cyano group may enhance stability or alter reactivity compared to simpler lithium alkyls or aryls.

Properties

CAS No.

6393-50-6

Molecular Formula

C8H6LiN

Molecular Weight

123.1 g/mol

IUPAC Name

lithium;2-phenylacetonitrile

InChI

InChI=1S/C8H6N.Li/c9-7-6-8-4-2-1-3-5-8;/h1-6H;/q-1;+1

InChI Key

SOIITMWYFLHDPF-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)[CH-]C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lithium, (cyanophenylmethyl)- typically involves the reaction of cyanophenylmethyl chloride with lithium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions include low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of Lithium, (cyanophenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle the reactive nature of lithium and the need for an inert atmosphere. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Deprotonation Reactions

  • Acidic protons : Selectively abstracts α-protons from carbonyl compounds (e.g., ketones, esters) to form enolates.

  • Mechanistic insights : Similar to phenyldimethylsilyllithium ( ), which displaces silyl groups from silyl enol ethers to generate lithium enolates.

Nucleophilic Addition

  • Electrophilic substrates : Reacts with carbonyl groups (e.g., aldehydes, ketones) to form alkylated products.

  • Coupling reactions : Potential application in cross-coupling chemistry (e.g., forming C–C bonds) based on lithium’s role in activating substrates ( ).

Mechanochemical Reactions

Lithium’s reactivity in solid-state reactions ( ) suggests utility in:

  • Cyclodehydrogenation : Reducing aromatic precursors to form polycyclic hydrocarbons.

  • Electron transfer : Facilitating two-electron reductions to stabilize intermediates (e.g., perylene dianions).

Reaction Type Example Key Outcome
DeprotonationR-Li + ketone → enolate + Li-XFormation of enolate intermediates
Nucleophilic additionR-Li + aldehyde → alkylated productCarbon-carbon bond formation
Mechanochemical synthesisLi + aromatic amine → cyclized productPolycyclic hydrocarbon formation

Stability and Handling

Organolithium reagents are highly reactive and require:

  • Low-temperature storage (e.g., –78°C) to prevent decomposition.

  • Anhydrous conditions to avoid hydrolysis (e.g., LiOH formation, as noted in lithium-water reactions ).

  • Inert atmospheres (e.g., argon) to mitigate oxidation or nitrogenation ( ).

Challenges and Limitations

  • Reactivity control : Uncontrolled reactions with moisture or oxygen can lead to side products (e.g., LiOH, Li₃N ).

  • Selective reaction pathways : Requires precise control of stoichiometry and reaction conditions to avoid over-addition or side reactions.

Scientific Research Applications

Lithium, (cyanophenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium, (cyanophenylmethyl)- involves its strong nucleophilicity and basicity. The carbon-lithium bond is highly polar, making the carbon atom a strong nucleophile that can attack electrophilic centers. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds. The lithium ion can also stabilize negative charges, facilitating reactions that involve carbanions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Its structure—(R)-cyano(3-phenoxyphenyl)methyl ester—highlights the role of cyano-aromatic systems in enhancing molecular stability and reactivity. Unlike lithium-based compounds, Alpha-Cypermethrin is a pesticide, demonstrating how functional group placement dictates application (e.g., biological activity vs. organometallic reactivity) .

Lithium Succinate and Lithium Malate These lithium carboxylates (Figure 38, ) differ in ligand structure but share ionic bonding with lithium. Their solid-state NMR spectra (e.g., $^{13}\text{C}$ MAS-NMR) reveal distinct chemical environments for carboxylate carbons, suggesting similar spectroscopic methodologies could characterize Lithium, (cyanophenylmethyl)-. However, the cyanophenylmethyl ligand’s electron-withdrawing nature may reduce solubility compared to carboxylates, as seen in other lithium organics .

Physicochemical Properties

Solubility Lithium compounds exhibit wide solubility ranges depending on counterions. For example, lithium carbonate (Li$2$CO$3$) is sparingly soluble in water (1.3 g/100 mL at 20°C), while lithium hydroxide (LiOH) is highly soluble (12.8 g/100 mL) . Lithium, (cyanophenylmethyl)-, with its bulky organic ligand, is expected to have low aqueous solubility, akin to lithium stearate or other organolithium species. This property limits its use in aqueous systems but may favor non-polar solvents in synthetic applications.

Thermal and Chemical Stability Organolithium compounds are typically moisture- and oxygen-sensitive. The cyanophenyl group may confer additional stability compared to alkyllithiums due to resonance effects .

Spectroscopic Characterization

Solid-state NMR (e.g., $^{13}\text{C}$ MAS-NMR) effectively distinguishes lithium environments in carboxylates (). For Lithium, (cyanophenylmethyl)-, key spectral features would include:

  • A sharp peak for the cyano carbon (~110–120 ppm).
  • Aromatic carbons in the phenyl ring (120–140 ppm).

Data Table: Comparative Analysis

Compound Structure Solubility in Water Applications Stability Spectroscopic Methods
Lithium, (cyanophenylmethyl)- Cyanophenylmethyl-Li Not reported Organometallics (theoretical) Air-sensitive (inferred) $^{13}\text{C}$ NMR (analogous to )
Lithium Succinate Carboxylate dianion High Pharmaceuticals Moderate $^{13}\text{C}$ MAS-NMR
Alpha-Cypermethrin Cyano-phenoxyphenyl Low Pesticide Stable in dry conditions IR, HPLC-MS

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